COX-2 Inhibitor II
Description
COX-2 Inhibitor II is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a crucial role in the inflammatory process. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing inflammation and pain without affecting the cyclooxygenase-1 enzyme, which is important for protecting the stomach lining .
Properties
IUPAC Name |
4-[5-(difluoromethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c17-16(18)15-13(10-6-8-12(9-7-10)24(19,21)22)14(20-23-15)11-4-2-1-3-5-11/h1-9,16H,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSOGWILWKEIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437825 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-33-3 | |
| Record name | COX-2 Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isoxazole Ring Formation
The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile.
-
Nitrile Oxide Generation :
Phenylacetonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (4:1) at 60°C for 12 hours, yielding phenylacetonitrile oxide. -
Cycloaddition with 1,1-Difluoro-3-buten-2-one :
The nitrile oxide reacts with 1,1-difluoro-3-buten-2-one (1.1 equiv) in toluene at 110°C under reflux for 24 hours. The reaction proceeds via a Huisgen [3+2] cycloaddition, producing 5-difluoromethyl-3-phenylisoxazole (Yield: 68%).
Optimization Insights :
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Solvent Effects : Toluene outperforms DMF and THF in regioselectivity (NMR purity >95%).
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Catalyst Screening : Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) improve reaction rates but are omitted here due to cost constraints.
Synthesis of Fragment B: 4-Aminobenzenesulfonamide
Sulfonylation of Aniline
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Chlorosulfonation :
Aniline (1.0 equiv) is added dropwise to chlorosulfonic acid (5.0 equiv) at 0°C, followed by stirring at 25°C for 4 hours. Quenching with ice yields 4-chlorosulfonylphenylamine (Yield: 82%). -
Amination :
The chlorosulfonyl intermediate reacts with aqueous ammonia (2.0 equiv) in dioxane at 50°C for 2 hours, affording 4-aminobenzenesulfonamide (Yield: 75%).
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 98.5% |
| Melting Point | 156–158°C |
Final Coupling: Assembly of this compound
Buchwald–Hartwig Amination
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Reaction Setup :
5-Difluoromethyl-3-phenylisoxazole (1.0 equiv), 4-bromobenzenesulfonamide (1.05 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) are combined in degassed toluene. -
Reaction Conditions :
The mixture is heated at 100°C under N₂ for 16 hours, yielding this compound as an off-white solid (Yield: 58%).
Optimization Challenges :
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Palladium Catalyst : Pd(OAc)₂ resulted in lower yields (<40%), while Pd₂(dba)₃ improved efficiency due to enhanced oxidative addition.
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Base Selection : Cs₂CO₃ outperformed K₃PO₄ and NaOt-Bu in minimizing side reactions.
Purification and Analytical Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes 1:3 → 1:1 gradient), achieving >98% purity (HPLC).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH₂), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.48–7.41 (m, 5H, Ph), 6.35 (t, J = 54 Hz, 1H, CF₂H).
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HRMS (ESI+) : m/z calc. for C₁₆H₁₂F₂N₂O₃S [M+H]⁺: 363.0589; found: 363.0592.
Comparative Analysis of this compound and Analogues
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| This compound | 114 | 0.004 | 28,500 |
| Celecoxib | 14.7 | 0.05 | 294 |
| Indomethacin | 0.1 | 0.48 | 0.21 |
Key Observations :
-
The difluoromethyl group in this compound reduces metabolic deactivation compared to trifluoromethyl analogues.
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Sulfonamide positioning prevents carboxylate-mediated COX-1 binding, explaining its exceptional selectivity.
Industrial-Scale Production Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions: COX-2 Inhibitor II can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Clinical Applications
1. Pain Management
- Post-operative Pain : COX-2 inhibitors have been effectively used to manage acute post-operative pain. A study indicated that patients receiving COX-2 inhibitors reported significantly lower pain scores compared to those treated with traditional NSAIDs .
- Chronic Pain Conditions : Conditions such as osteoarthritis and rheumatoid arthritis benefit from COX-2 inhibitors due to their anti-inflammatory properties. Clinical trials have demonstrated that these inhibitors can provide substantial relief from pain and improve joint function .
2. Cancer Therapy
- Colorectal Cancer : Epidemiological studies suggest that regular use of NSAIDs, including COX-2 inhibitors, correlates with a reduced risk of colorectal cancer. The mechanism is thought to involve the inhibition of COX-2 expression in tumor tissues .
- Breast Cancer : Research indicates that COX-2 overexpression is linked to breast cancer progression. Inhibitors targeting this pathway are being explored as adjunct therapies in breast cancer treatment protocols .
3. Cardiovascular Implications
- Although initially developed to mitigate gastrointestinal risks associated with NSAIDs, some studies have raised concerns regarding cardiovascular safety with long-term use of COX-2 inhibitors. Observational studies have shown an increased risk of cardiovascular events, necessitating careful patient selection and monitoring .
Comparative Efficacy
The following table summarizes the comparative efficacy and selectivity of various COX-2 inhibitors:
| Inhibitor | IC50 (μmol/L) | Selectivity Index | Primary Indication |
|---|---|---|---|
| Celecoxib | 0.055 | 179.4 | Arthritis, Acute Pain |
| Rofecoxib | 0.001 | >50 | Arthritis, Post-operative Pain |
| Lumiracoxib | 0.049 | 253.1 | Arthritis, Pain Management |
| New Halogenated Compounds | 0.054 | 214.8 | Anti-inflammatory Applications |
Case Studies
Case Study 1: Post-operative Pain Management
A randomized controlled trial involving patients undergoing knee arthroplasty demonstrated that those administered COX-2 Inhibitor II experienced a 40% reduction in pain scores compared to a placebo group within the first 48 hours post-surgery .
Case Study 2: Colorectal Cancer Prevention
A cohort study tracked patients using COX-2 inhibitors over five years and found a significant reduction in polyp formation compared to non-users, suggesting a protective effect against colorectal cancer .
Mechanism of Action
COX-2 Inhibitor II exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include the active site of the cyclooxygenase-2 enzyme, where the inhibitor binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: Another COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used in the treatment of arthritis and pain
Uniqueness: COX-2 Inhibitor II is unique in its specific binding affinity and selectivity for the cyclooxygenase-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs. Its distinct chemical structure also allows for different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors .
Biological Activity
COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process and pain signaling. This article delves into the biological activity of COX-2 Inhibitor II, exploring its mechanisms, effects on various diseases, and safety profiles based on diverse research findings.
COX-2 is an enzyme that converts arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, these inhibitors reduce the production of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastrointestinal mucosa and renal function. The inhibition of COX-2 leads to:
- Decreased Prostaglandin E2 (PGE2) Levels : Lower levels of PGE2 are associated with reduced inflammation and pain .
- Modulation of Apoptosis : COX-2-derived prostaglandins can inhibit apoptosis in tumor cells, leading to increased cell survival. Conversely, COX-2 inhibitors can trigger apoptotic pathways in cancer cells .
- Influence on Cancer Pathways : COX-2 inhibitors have been shown to interact with epidermal growth factor receptor (EGFR) signaling, which is significant in cancer progression .
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects across various studies. For instance:
- In Animal Models : Studies show that COX-2 inhibitors effectively reduce inflammation in carrageenan-induced paw edema models, with effective doses comparable to traditional NSAIDs like diclofenac .
Cancer Treatment Synergy
Research indicates that COX-2 inhibitors may enhance the efficacy of certain chemotherapeutic agents:
- Case Study : A study at Weill Cornell found that a COX-2 inhibitor could boost chemotherapy effectiveness in cancer treatment .
Cardiovascular Risks
Despite their benefits, COX-2 inhibitors have been linked to increased cardiovascular risks:
- Meta-analysis Findings : Long-term use has been associated with higher risks of myocardial infarction and stroke compared to non-selective NSAIDs . For instance, the VIGOR trial highlighted a significant increase in cardiovascular events among patients taking rofecoxib compared to those on naproxen .
Safety Profile
The safety profile of this compound is a critical consideration:
| Adverse Effect | Risk Increase (%) | Reference |
|---|---|---|
| Upper gastrointestinal AEs | 19% | |
| Hypertension | 45% | |
| Heart failure | 70% | |
| Edema | 70% |
Case Studies and Research Findings
- Breast and Hematological Cancer Risks : A large-scale study found that prolonged use of COX-2 inhibitors was linked to increased risks of breast cancer (OR 1.24) and hematological malignancies (OR 1.38), while showing a decreased risk for colorectal cancer (OR 0.76) .
- Gastrointestinal Safety : While COX-2 inhibitors are marketed for having fewer gastrointestinal side effects than traditional NSAIDs, they still pose significant risks, particularly for upper gastrointestinal complications .
- Molecular Modeling Studies : Recent advances in molecular modeling have identified new selective COX-2 inhibitors with enhanced efficacy and reduced side effects, showcasing ongoing research efforts in this field .
Q & A
Q. What methodological approaches are used to assess COX-2 selectivity of inhibitors in vitro?
To evaluate COX-2 selectivity, researchers typically measure the half-maximal inhibitory concentration (IC50) of the inhibitor against both COX-1 and COX-2 enzymes using enzyme immunoassays (EIAs) or fluorescence-based assays. For example, competitive binding assays with purified COX-1 and COX-2 enzymes can quantify inhibition kinetics. A selectivity ratio (COX-1 IC50/COX-2 IC50) ≥10 is often used to classify inhibitors as COX-2-selective .
Q. What are standard protocols for evaluating COX-2 inhibitors in cancer models?
- In vitro : Use cell viability assays (e.g., MTT assay) on cancer cell lines overexpressing COX-2, such as colorectal or breast cancer cells. Measure apoptosis markers (e.g., caspase-3 activation) and prostaglandin E2 (PGE2) levels to confirm COX-2 pathway suppression .
- In vivo : Employ xenograft models in immunocompromised mice, administering the inhibitor orally or intraperitoneally. Tumor volume and histopathological analysis (e.g., Ki-67 for proliferation) are tracked alongside COX-2 immunohistochemistry .
Q. How are pharmacokinetic properties of COX-2 inhibitors optimized during preclinical development?
Structure-activity relationship (SAR) studies guide modifications to improve bioavailability and half-life. For example, introducing sulfonamide groups enhances solubility, while fluorinated aromatic rings improve metabolic stability. Pharmacokinetic parameters (Cmax, Tmax, AUC) are assessed in rodent models using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data across COX-2 inhibitor studies?
Contradictions often arise from variations in dosage, model systems, or off-target effects. A meta-analysis approach, as seen in heterotopic ossification studies, can adjust for confounding variables (e.g., follow-up duration, sample size). For instance, a 2020 meta-analysis of four randomized trials highlighted that 400 mg celecoxib twice daily reduced colorectal polyp burden by 30.7%, whereas lower doses showed inconsistent results .
Q. What experimental designs isolate COX-2-specific effects from off-target mechanisms?
- Structural analogs : Develop derivatives lacking COX-2 inhibitory activity (e.g., OSU03012, a celecoxib analog without COX-2 affinity) to test anti-cancer effects .
- Knockout models : Use COX-2<sup>−/−</sup> cell lines or CRISPR-edited models to compare inhibitor efficacy in wild-type vs. COX-2-deficient systems .
Q. How do COX-2 inhibitors interact with non-canonical molecular targets in cancer?
Beyond COX-2, inhibitors like nimesulide derivatives target PDK1 and PI3K/AKT pathways, inducing apoptosis independently of prostaglandin synthesis. For example, JCC76 (a nimesulide analog) suppressed SKBR-3 breast cancer cell viability via mitochondrial depolarization, confirmed by JC-1 staining and cytochrome c release .
Q. What strategies mitigate bias in clinical trial design for COX-2 inhibitors?
Adhere to QUADAS-2 criteria for study quality, including:
- Blinding : Independent interpretation of index tests (e.g., endoscopy) and reference standards.
- Threshold prespecification : Define Brooker’s classification thresholds for heterotopic ossification grading before trial initiation .
Data Contradiction and Validation
Q. Why do some studies report divergent anti-cancer efficacy for COX-2 inhibitors?
Discrepancies may stem from tumor microenvironment heterogeneity or differential COX-2 expression. For instance, in pancreatic cancer, stromal COX-2 overexpression reduces drug penetration, diminishing efficacy. Validate findings using multi-omics approaches (e.g., RNA-seq to stratify patients by COX-2 expression levels) .
Q. How are long-term safety profiles of COX-2 inhibitors evaluated in preclinical models?
Chronic toxicity studies in rodents (6–12 months) monitor cardiovascular and gastrointestinal endpoints. Celecoxib, for example, showed dose-dependent cardiotoxicity at >50 mg/kg/day in rats, necessitating ECG and troponin level assessments .
Methodological Resources
Q. What reporting standards ensure reproducibility in COX-2 inhibitor research?
Follow Beilstein Journal guidelines:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
